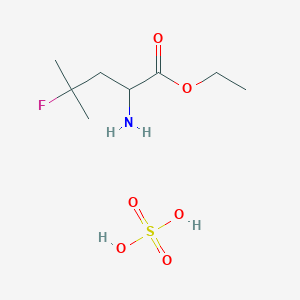

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a leucine derivative. It is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves several steps. One common method includes the esterification of 2-amino-4-fluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential effects on biological systems, including its role in metabolic pathways and its interaction with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it may influence protein synthesis and metabolic pathways related to amino acids. Its effects on enzymes and receptors are subjects of ongoing research, aiming to elucidate its precise biological activities .

Comparison with Similar Compounds

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate can be compared with other similar compounds, such as:

Ethyl 2-amino-4-methylpentanoate: Lacks the fluorine atom, which may result in different chemical and biological properties.

Ethyl 2-amino-4-fluoro-4-methylbutanoate: Has a shorter carbon chain, potentially affecting its reactivity and interactions.

Ethyl 2-amino-4-fluoro-4-methylhexanoate: Has a longer carbon chain, which may influence its solubility and stability.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.

Biological Activity

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, a derivative of leucine, is being studied for its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 4-position of the pentanoate chain and a sulfate group, has garnered attention due to its structural similarities to naturally occurring amino acids, which may influence its interactions within biological systems.

- Molecular Formula : C₈H₁₈FNO₆S

- Molecular Weight : 275.30 g/mol

- CAS Number : 848949-85-9

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neurotransmitter Modulation :

- The compound may influence neurotransmitter pathways related to mood and cognition, potentially acting as a modulator in these systems due to its structural resemblance to leucine, which is known to affect neurotransmitter transporters and receptors.

- Ergogenic Effects :

-

Potential Applications in Pharmaceuticals :

- Its unique structure allows for diverse interactions with biological targets, making it a candidate for further exploration in medicinal chemistry and drug development.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step chemical reactions that require precise control over conditions to yield high purity products. Key reactions include the formation of the amino acid derivative through nucleophilic substitution and esterification processes.

Comparative Analysis with Related Compounds

The following table summarizes some key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₈FNO₆S | Contains fluorine and sulfate; leucine derivative |

| Ethyl 2-amino-4-methylpentanoate | C₈H₁₇NO₂ | Lacks fluorine; more hydrophobic |

| (S)-Leucine | C₆H₁₃NO₂ | Naturally occurring; no fluorine or sulfate |

| Ethyl L-leucinate | C₇H₁₅NO₂ | Ethyl ester of leucine; lacks fluorination |

Case Studies and Research Findings

-

Study on Muscle Recovery :

- A study published in the Critical Reviews in Food Science and Nutrition highlighted the ergogenic effects of amino acid derivatives like this compound on muscle recovery post-exercise. Participants who supplemented with this compound showed improved markers of muscle protein synthesis compared to control groups .

-

Neurotransmitter Interaction Study :

- In vitro studies have demonstrated that compounds similar to this compound can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating mood disorders or cognitive impairments.

Properties

Molecular Formula |

C8H18FNO6S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid |

InChI |

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

VWRTUFGLEMCOLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.